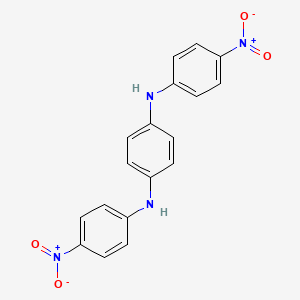
1,4-Benzenediamine, N,N'-bis(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two nitrophenyl groups attached to the nitrogen atoms of a 1,4-benzenediamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- typically involves the reaction of 1,4-benzenediamine with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of 1,4-benzenediamine attack the carbonyl carbon of 4-nitrobenzoyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its ability to undergo various chemical modifications.
作用機序
The mechanism of action of 1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The compound’s ability to undergo electrophilic substitution reactions also allows it to form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function.
類似化合物との比較
Similar Compounds
- 1,4-Benzenediamine, N,N’-bis(2-methylphenyl)
- 1,4-Benzenediamine, N-phenyl-
- N,N’-di-sec-Butyl-p-phenylenediamine
Uniqueness
1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- is unique due to the presence of nitrophenyl groups, which impart distinct chemical reactivity and biological activity. Compared to other similar compounds, it has a higher potential for redox reactions and electrophilic substitutions, making it a versatile compound for various applications.
特性
CAS番号 |
41266-01-7 |
|---|---|
分子式 |
C18H14N4O4 |
分子量 |
350.3 g/mol |
IUPAC名 |
1-N,4-N-bis(4-nitrophenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C18H14N4O4/c23-21(24)17-9-5-15(6-10-17)19-13-1-2-14(4-3-13)20-16-7-11-18(12-8-16)22(25)26/h1-12,19-20H |
InChIキー |
BOEXYFYBEVOOKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol](/img/structure/B14117729.png)
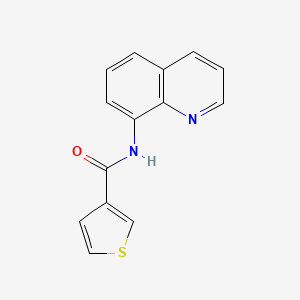
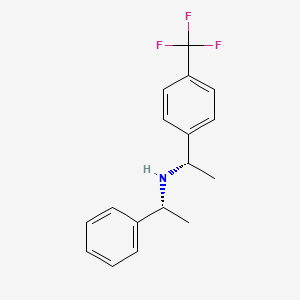

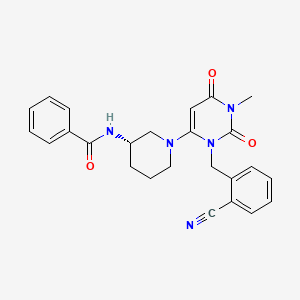

![1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide](/img/structure/B14117772.png)


![3-(6-Methyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B14117784.png)
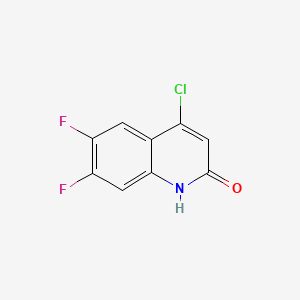
![2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B14117806.png)
![N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide](/img/structure/B14117809.png)
